(3-Bromo-2-chloro-5-ethylphenyl)boronic acid
Description
(3-Bromo-2-chloro-5-ethylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, chlorine, and ethyl groups. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Properties
Molecular Formula |
C8H9BBrClO2 |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
(3-bromo-2-chloro-5-ethylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BBrClO2/c1-2-5-3-6(9(12)13)8(11)7(10)4-5/h3-4,12-13H,2H2,1H3 |
InChI Key |
GLVIOPSMROWQQW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Br)CC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chloro-5-ethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where the aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This allows for the efficient handling of organolithium reagents and the subsequent borylation reaction. The use of continuous flow reactors ensures better control over reaction parameters and enhances the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-chloro-5-ethylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
(3-Bromo-2-chloro-5-ethylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Bromo-2-chloro-5-ethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the bromine, chlorine, and ethyl substituents, making it less versatile in certain reactions.
(4-Bromo-2-chlorophenyl)boronic Acid: Similar structure but lacks the ethyl group, which can influence its reactivity and applications.
(3-Bromo-2-chloro-5-methylphenyl)boronic Acid: Similar structure but has a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness
(3-Bromo-2-chloro-5-ethylphenyl)boronic acid is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects. This makes it particularly useful in fine-tuning the reactivity and selectivity of various chemical reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
